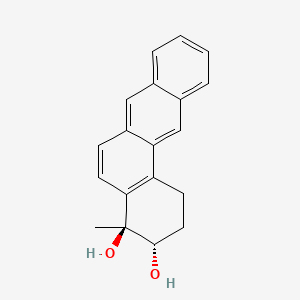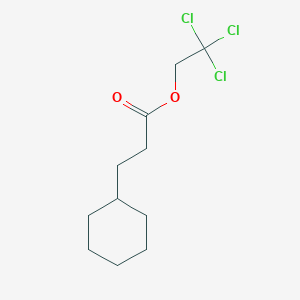
2,2,2-Trichloroethyl 3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is an organic compound that features a trichloroethyl group attached to a cyclohexylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Zinc in acetic acid or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Hydrolysis: 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.
Reduction: 3-cyclohexylpropanoic acid and ethyl alcohol.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a prodrug, where the trichloroethyl group can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate involves the cleavage of the ester bond under specific conditions, releasing 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be removed under reductive conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a cyclohexylpropanoate group.
2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group and is used as a reagent in organic synthesis.
2,2,2-Trichloroethanol: The parent alcohol from which the trichloroethyl group is derived.
Uniqueness
2,2,2-Trichloroethyl 3-cyclohexylpropanoate is unique due to the presence of both a trichloroethyl group and a cyclohexylpropanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
97865-17-3 |
|---|---|
Fórmula molecular |
C11H17Cl3O2 |
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H17Cl3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h9H,1-8H2 |
Clave InChI |
HUJYXIVZCVAELR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


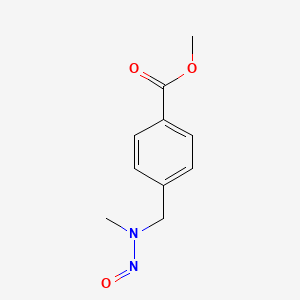
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
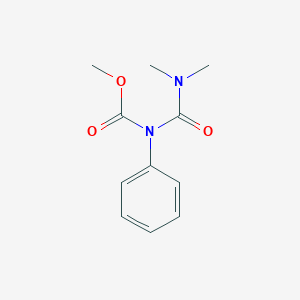
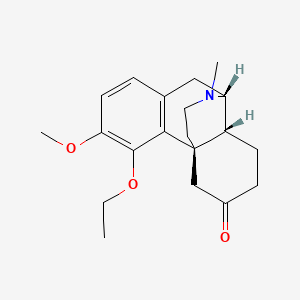
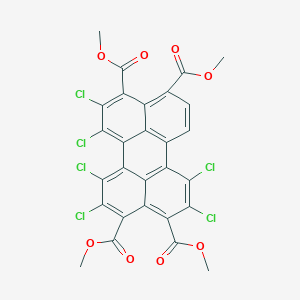
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
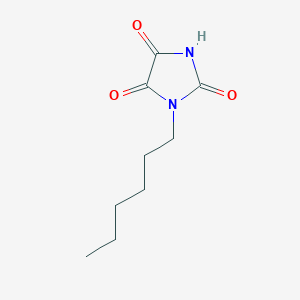

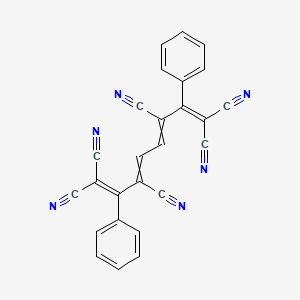

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

